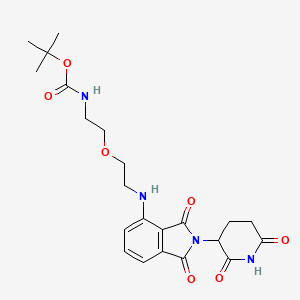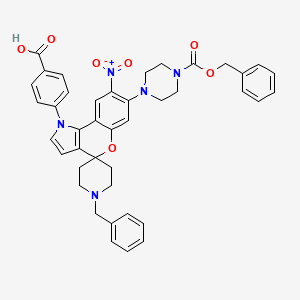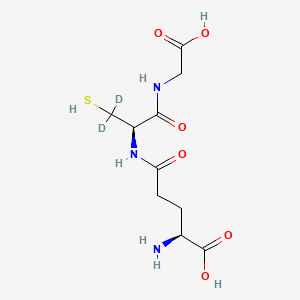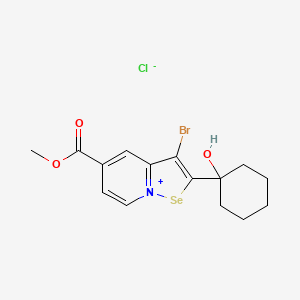
Pkm2-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pkm2-IN-4 is a small molecule inhibitor specifically targeting pyruvate kinase isoform M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, playing a crucial role in cancer metabolism by converting phosphoenolpyruvate to pyruvate. The inhibition of PKM2 has been shown to have significant implications in cancer treatment, making this compound a compound of great interest in oncology research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pkm2-IN-4 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Pkm2-IN-4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
科学的研究の応用
Pkm2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycolytic pathway and enzyme kinetics.
Biology: Investigates the role of PKM2 in cellular metabolism and its regulation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment by inhibiting PKM2 activity.
Industry: Utilized in the development of diagnostic assays and screening platforms for cancer research.
作用機序
Pkm2-IN-4 exerts its effects by binding to the active site of PKM2, inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to reduced pyruvate production and ATP generation. The molecular targets include the active site residues of PKM2, and the pathways involved are primarily related to glucose metabolism and energy production .
類似化合物との比較
Similar Compounds
Pkm2-IN-1: Another PKM2 inhibitor with a different chemical structure but similar inhibitory effects.
Pkm2-IN-2: Known for its higher potency but lower selectivity compared to Pkm2-IN-4.
Pkm2-IN-3: Exhibits a broader range of activity, affecting other isoforms of pyruvate kinase.
Uniqueness
This compound stands out due to its high selectivity for PKM2, making it a valuable tool for studying the specific role of PKM2 in cancer metabolism. Its unique chemical structure allows for targeted inhibition with minimal off-target effects .
特性
分子式 |
C15H17BrClNO3Se |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
methyl 3-bromo-2-(1-hydroxycyclohexyl)-[1,2]selenazolo[2,3-a]pyridin-8-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C15H17BrNO3Se.ClH/c1-20-14(18)10-5-8-17-11(9-10)12(16)13(21-17)15(19)6-3-2-4-7-15;/h5,8-9,19H,2-4,6-7H2,1H3;1H/q+1;/p-1 |
InChIキー |
KIPPXHQMHBKWJA-UHFFFAOYSA-M |
正規SMILES |
COC(=O)C1=CC2=[N+](C=C1)[Se]C(=C2Br)C3(CCCCC3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


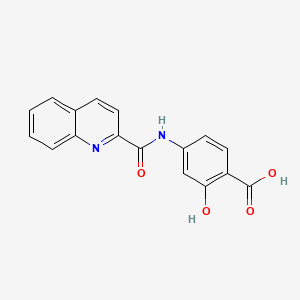
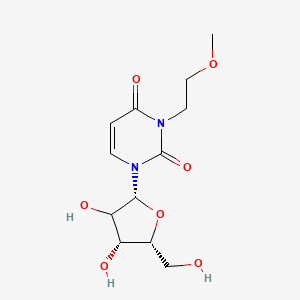
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
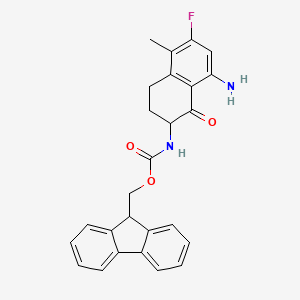

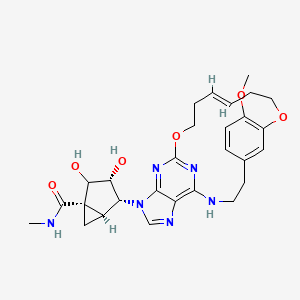
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
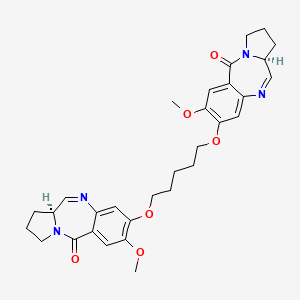
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
